N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a chemical compound with a complex structure that includes two pyrazole rings
Preparation Methods
The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole rings followed by their functionalization. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .
Scientific Research Applications
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can be compared with other similar compounds such as:
- N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide
- N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-(4-nitrophenoxy)acetamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific functionalization, which may confer distinct biological or chemical properties .
Properties
CAS No. |
1856090-09-9 |
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Molecular Formula |
C12H20ClN5 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-8-11(9(2)15-17)6-13-12-7-14-16(4)10(12)3;/h7-8,13H,5-6H2,1-4H3;1H |
InChI Key |
GFUZAMCLLHWCOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
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